A Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: A Key Building Block for Stapled Peptides
A Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: A Key Building Block for Stapled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(R)-2-(pentenyl)Ala-OH is a non-natural amino acid derivative crucial for the synthesis of stapled peptides. This alpha-methylated amino acid, featuring a terminal pentenyl group, serves as a linchpin in the formation of all-hydrocarbon bridges within peptides through ring-closing metathesis (RCM). The resulting "staple" confers enhanced alpha-helicity, proteolytic stability, and cell permeability to the peptide, making it a valuable tool in drug discovery and chemical biology for modulating intracellular protein-protein interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-(R)-2-(pentenyl)Ala-OH.
Chemical and Physical Properties
Fmoc-(R)-2-(pentenyl)Ala-OH is a white to off-white solid, though it is noted to have a low melting point and may present as a viscous oil at room temperature.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino-2-methyl-6-heptenoic acid | |
| Synonyms | (R)-N-Fmoc-α-4-n-pentylalanine, Fmoc-(R)-2-(4-pentenyl)alanine | |
| CAS Number | 288617-77-6 | |
| Molecular Formula | C₂₃H₂₅NO₄ | |
| Molecular Weight | 379.45 g/mol | |
| Appearance | White to off-white solid or pale yellow viscous liquid | |
| Purity | ≥97% (HPLC) | |
| Storage Conditions | -20°C, under dry conditions | |
| Solubility | Soluble in DMSO | [2] |
Synthesis of Fmoc-(R)-2-(pentenyl)Ala-OH
The synthesis of Fmoc-(R)-2-(pentenyl)Ala-OH involves two key stages: the asymmetric synthesis of the core amino acid, (R)-2-amino-2-methyl-hept-6-enoic acid, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.
Asymmetric Synthesis of (R)-2-amino-2-methyl-hept-6-enoic acid
The enantioselective synthesis of α,α-disubstituted amino acids like the core of Fmoc-(R)-2-(pentenyl)Ala-OH can be achieved through various methods. A common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated and then alkylated with an appropriate electrophile, in this case, a 5-halopentene. Subsequent hydrolysis of the complex yields the desired (R)-amino acid.
Fmoc Protection
The final step is the protection of the amino group of (R)-2-amino-2-methyl-hept-6-enoic acid with an Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic aqueous conditions.[2][3][4]
Experimental Protocols
General Fmoc Protection of α-Amino Acids
The following is a general protocol for the N-Fmoc protection of an amino acid, which can be adapted for (R)-2-amino-2-methyl-hept-6-enoic acid.
Materials:
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(R)-2-amino-2-methyl-hept-6-enoic acid
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Fmoc-Cl or Fmoc-OSu (1.2 equivalents)
-
Sodium bicarbonate or other suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
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1M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in a mixture of dioxane and a 10% aqueous sodium bicarbonate solution.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent.
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Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.
-
Purify the product by column chromatography on silica gel if necessary.
Use in Solid-Phase Peptide Synthesis (SPPS) for Stapled Peptides
Fmoc-(R)-2-(pentenyl)Ala-OH is incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The α-methylation can lead to slower coupling kinetics, which may require extended coupling times or the use of more potent coupling reagents.
General SPPS Cycle for Incorporating Fmoc-(R)-2-(pentenyl)Ala-OH:
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Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling: Couple the Fmoc-(R)-2-(pentenyl)Ala-OH (typically 4-5 equivalents) to the deprotected N-terminus of the growing peptide chain. Use a suitable coupling reagent cocktail, such as HBTU/HOBt or HATU, in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow for an extended coupling time (e.g., 2-4 hours) and monitor for completion using a qualitative test like the Kaiser test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat steps 2-5 for subsequent amino acid additions.
Ring-Closing Metathesis (RCM) on Solid Support
Once the peptide containing two pentenyl-alanine residues is synthesized, the on-resin RCM is performed.
Materials:
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Peptide-bound resin
-
Grubbs' catalyst (1st or 2nd generation)
-
Anhydrous and degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)
Procedure:
-
Swell the peptide-bound resin in the chosen solvent (DCE or DCM).
-
Prepare a solution of the Grubbs' catalyst in the same solvent.
-
Add the catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating for several hours.
-
Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.
-
After completion, wash the resin thoroughly to remove the catalyst.
-
The stapled peptide can then be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Analytical Characterization
The identity and purity of Fmoc-(R)-2-(pentenyl)Ala-OH and the resulting stapled peptides are confirmed using a combination of analytical techniques.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Characteristic signals for the Fmoc group, the α-methyl group, and the pentenyl side chain would be expected.
As no direct spectral data is publicly available, it is recommended to obtain the Certificate of Analysis from the supplier, which typically includes this information.
Applications and Significance
The primary application of Fmoc-(R)-2-(pentenyl)Ala-OH is in the synthesis of stapled peptides. These conformationally constrained peptides have several advantages over their linear counterparts:
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Enhanced Helical Stability: The hydrocarbon staple reinforces the α-helical secondary structure, which is often crucial for biological activity.
-
Increased Proteolytic Resistance: The constrained structure and the non-natural amino acid residues make stapled peptides less susceptible to degradation by proteases.
-
Improved Cell Permeability: The hydrocarbon staple can enhance the lipophilicity of the peptide, facilitating its passage across cell membranes.
These improved properties make stapled peptides powerful tools for targeting intracellular protein-protein interactions that are often considered "undruggable" with traditional small molecules.
Conclusion
Fmoc-(R)-2-(pentenyl)Ala-OH is a specialized chemical entity that plays a pivotal role in the advancement of peptide-based therapeutics. Its unique structure enables the synthesis of stapled peptides with enhanced pharmacological properties. This guide provides a foundational understanding of its chemical properties, synthesis, and application for researchers and professionals in the field of drug development and chemical biology.
